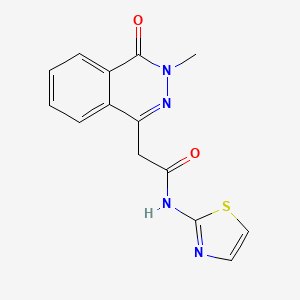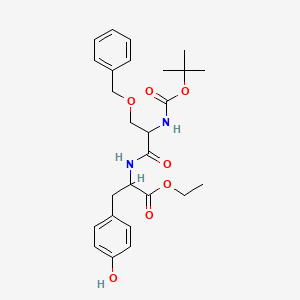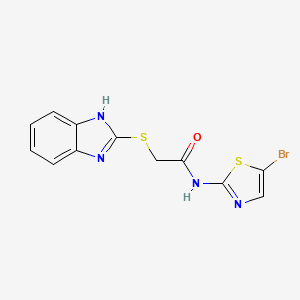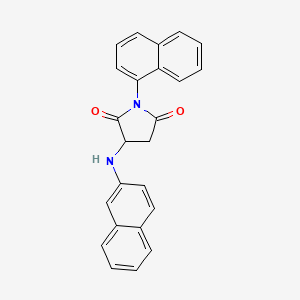![molecular formula C20H11Cl2N3O3 B12478753 8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)
8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines, followed by cyclization and functionalization steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and potential therapeutic effects.
Industry: It may find applications in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, a key regulator of the cell cycle . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione apart is its unique combination of structural features, which confer specific biological activities. Its dichloro and methyl substitutions, along with the chromeno and pyrazolo[3,4-b]pyridine frameworks, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H11Cl2N3O3 |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
4,6-dichloro-11-methyl-15-phenyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(17),2(7),3,5,10,12-hexaene-9,16-dione |
InChI |
InChI=1S/C20H11Cl2N3O3/c1-9-14-15(12-7-10(21)8-13(22)17(12)28-20(14)27)16-18(23-9)24-25(19(16)26)11-5-3-2-4-6-11/h2-8H,1H3,(H,23,24) |
InChI Key |
VYGSVQSOXCIPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=N1)NN(C3=O)C4=CC=CC=C4)C5=C(C(=CC(=C5)Cl)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12478678.png)

![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)


![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B12478737.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12478738.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B12478744.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)

